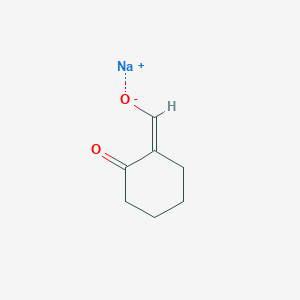

Sodium (2-oxocyclohexylidene)methanolate

CAS No.:

Cat. No.: VC17656064

Molecular Formula: C7H9NaO2

Molecular Weight: 148.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9NaO2 |

|---|---|

| Molecular Weight | 148.13 g/mol |

| IUPAC Name | sodium;(Z)-(2-oxocyclohexylidene)methanolate |

| Standard InChI | InChI=1S/C7H10O2.Na/c8-5-6-3-1-2-4-7(6)9;/h5,8H,1-4H2;/q;+1/p-1/b6-5-; |

| Standard InChI Key | KUDIADBKFNARIF-YSMBQZINSA-M |

| Isomeric SMILES | C1CCC(=O)/C(=C\[O-])/C1.[Na+] |

| Canonical SMILES | C1CCC(=O)C(=C[O-])C1.[Na+] |

Introduction

Structural and Molecular Characteristics

Sodium (2-oxocyclohexylidene)methanolate belongs to the class of sodium enolates, characterized by a conjugated system where the sodium ion stabilizes the enolate anion. The molecular structure features a cyclohexenone ring fused to a methanolate group, creating a resonance-stabilized nucleophile. This conjugation enhances its stability and reactivity, as evidenced by its ability to participate in diverse organic transformations .

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₉NaO₂ |

| Molecular Weight | 148.13 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Soluble in DMF, ether |

| Stability | Hydrolyzes in aqueous media |

The compound’s infrared (IR) spectrum typically exhibits strong absorption bands at 1650–1700 cm⁻¹, corresponding to the carbonyl (C=O) stretch, and 1200–1250 cm⁻¹ for the C-O bond in the methanolate group. Nuclear Magnetic Resonance (NMR) spectroscopy further confirms its structure, with distinct signals for the cyclohexenone protons (δ 2.1–2.5 ppm) and the methoxide-bound oxygen.

Synthesis and Optimization

Laboratory-Scale Synthesis

The standard synthesis route involves reacting diketones, such as cyclohexanedione, with sodium methoxide (CH₃ONa) in anhydrous dimethylformamide (DMF) or diethyl ether . The reaction proceeds via deprotonation of the diketone’s α-hydrogen, forming the enolate intermediate.

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF enhance ion dissociation, accelerating enolate formation, while ethers provide milder conditions for sensitive substrates .

Industrial Production Considerations

Reaction Mechanisms and Kinetic Behavior

Nucleophilic Substitution Pathways

The methanolate group acts as a potent nucleophile, attacking electrophilic centers in substrates such as alkyl halides or carbonyl compounds. A representative reaction is the alkylation of the enolate with methyl iodide:

Kinetic studies reveal first-order dependence on both the enolate and electrophile concentrations, suggesting a concerted mechanism. Solvent polarity modulates reaction rates; for example, reactions in DMSO proceed 5–10 times faster than in ether due to enhanced ion solvation .

Cyclization and Ring-Forming Reactions

The compound’s conjugated system facilitates intramolecular cyclizations, forming five- or six-membered rings. In one application, it mediates the synthesis of γ-lactams via Michael addition followed by ring closure. Such reactions are pivotal in constructing bioactive molecules, including alkaloids and antiviral agents.

Analytical and Characterization Techniques

Spectroscopic Methods

-

IR Spectroscopy: Confirms the presence of carbonyl (C=O) and enolate (C-O) functional groups.

-

¹H NMR: Resolves signals for cyclohexenone protons (δ 2.1–2.5 ppm) and methylene groups adjacent to the enolate (δ 3.0–3.5 ppm).

-

Mass Spectrometry: Molecular ion peaks at m/z 148 corroborate the compound’s molecular weight .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

The compound’s enolate structure is leveraged in synthesizing β-keto esters, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). For example, its reaction with ethyl chloroacetate yields intermediates for ibuprofen derivatives.

Agrochemical Development

Analogous to 2-coumaranone’s role in azoxystrobin production , Sodium (2-oxocyclohexylidene)methanolate may serve in constructing strobilurin-like fungicides. Its nucleophilic reactivity enables the formation of key ether and ester linkages in these molecules.

Material Science

Research explores its use in synthesizing conjugated polymers for organic semiconductors. The enolate’s electron-rich structure facilitates π-orbital overlap, enhancing charge transport properties.

Future Directions and Research Opportunities

-

Catalytic Asymmetric Synthesis: Developing chiral variants of the enolate for enantioselective reactions.

-

Green Chemistry Applications: Investigating solvent-free or aqueous-mediated reactions to reduce environmental impact.

-

Polymer Chemistry: Expanding its utility in synthesizing biodegradable polymers with tailored thermal properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume